molecular formula C12H17NO3 B6154383 rac-(1R,2S)-2-(2,4,5-trimethoxyphenyl)cyclopropan-1-amine, trans CAS No. 773790-48-0

rac-(1R,2S)-2-(2,4,5-trimethoxyphenyl)cyclopropan-1-amine, trans

Cat. No.: B6154383
CAS No.: 773790-48-0
M. Wt: 223.27 g/mol
InChI Key: WRUZWMMBYLENFM-IONNQARKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,2S)-2-(2,4,5-trimethoxyphenyl)cyclopropan-1-amine, trans is a cyclopropane derivative characterized by the presence of a trimethoxyphenyl group attached to a cyclopropane ring. This compound exhibits unique properties owing to its stereochemistry and substituents, making it valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-(2,4,5-trimethoxyphenyl)cyclopropan-1-amine, trans typically involves the cyclopropanation of alkenes with diazo compounds in the presence of metal catalysts. One common method includes the reaction of 2,4,5-trimethoxyphenyl-substituted alkene with a diazo compound under the catalysis of rhodium or copper complexes. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions and decomposition.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but employs large-scale reactors and optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often used to maintain precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : rac-(1R,2S)-2-(2,4,5-trimethoxyphenyl)cyclopropan-1-amine, trans can undergo oxidation reactions forming corresponding oxirane derivatives and further products.

  • Reduction: : Reduction reactions can open the cyclopropane ring, leading to more stable amine derivatives.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups, forming demethylated products.

Common Reagents and Conditions

  • Oxidation: : Typically conducted using oxidizing agents like hydrogen peroxide or peracids.

  • Reduction: : Commonly performed using hydrogenation catalysts like palladium on carbon under hydrogen atmosphere.

  • **Substitution

Properties

CAS No.

773790-48-0

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

(1R,2S)-2-(2,4,5-trimethoxyphenyl)cyclopropan-1-amine

InChI

InChI=1S/C12H17NO3/c1-14-10-6-12(16-3)11(15-2)5-8(10)7-4-9(7)13/h5-7,9H,4,13H2,1-3H3/t7-,9+/m0/s1

InChI Key

WRUZWMMBYLENFM-IONNQARKSA-N

Isomeric SMILES

COC1=CC(=C(C=C1[C@@H]2C[C@H]2N)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C2CC2N)OC)OC

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.